molecular formula C9H13Cl2NO B1408391 (S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride CAS No. 1442114-72-8

(S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride

Cat. No.: B1408391
CAS No.: 1442114-72-8
M. Wt: 222.11 g/mol
InChI Key: BVHANBNNYUETTN-QRPNPIFTSA-N
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Description

(S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chloro-substituted phenyl ring, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-chlorobenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) in methanol.

    Amination: The resulting alcohol undergoes amination with ammonia or an amine under suitable conditions to introduce the amino group.

    Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the desired (S)-enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the precursor.

    Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer, leaving the desired (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 3-Amino-2-(4-chloro-phenyl)-propan-1-one.

    Reduction: 3-Amino-2-(4-chloro-phenyl)-propan-1-amine.

    Substitution: 3-Amino-2-(4-azido-phenyl)-propan-1-ol.

Scientific Research Applications

(S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various chiral compounds.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-(4-chloro-phenyl)-propan-1-ol: The non-chiral version of the compound.

    3-Amino-2-(4-bromo-phenyl)-propan-1-ol: A similar compound with a bromo substituent instead of chloro.

    3-Amino-2-(4-fluoro-phenyl)-propan-1-ol: A similar compound with a fluoro substituent.

Uniqueness

(S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity. The presence of the chloro substituent enhances its reactivity and interaction with molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

(2S)-3-amino-2-(4-chlorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHANBNNYUETTN-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)CO)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)CO)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1442114-72-8
Record name Benzeneethanol, β-(aminomethyl)-4-chloro-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1442114-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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